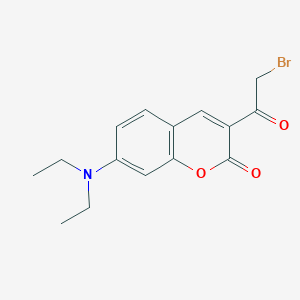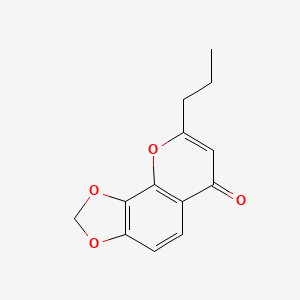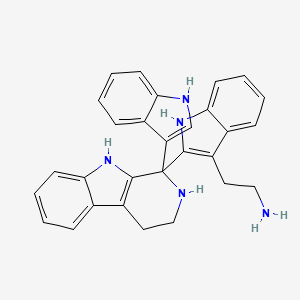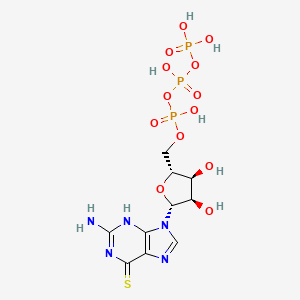
6-Thioguanosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioguanosine 5'-triphosphate belongs to the class of organic compounds known as purine ribonucleoside triphosphates. These are purine ribobucleotides with a triphosphate group linked to the ribose moiety. Thioguanosine 5'-triphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Thioguanosine 5'-triphosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thioguanosine 5'-triphosphate is primarily located in the cytoplasm. In humans, thioguanosine 5'-triphosphate is involved in the thioguanine action pathway, the mercaptopurine action pathway, the azathioprine action pathway, and the mercaptopurine metabolism pathway.
Applications De Recherche Scientifique
Metabolic Characterization and Clinical Implications
- Metabolism and Clinical Response in Inflammatory Bowel Disease (IBD): 6-Thioguanosine triphosphate (TGTP), as a metabolite of thiopurines, plays a significant role in azathioprine therapy for IBD. The conversion of thioguanosine diphosphate (TGDP) to TGTP, catalyzed by nucleoside diphosphate kinase, influences the therapy's effectiveness. A study found no correlation between nucleoside diphosphate kinase activity and TGTP levels, suggesting the need for further research to understand individual responses to azathioprine therapy (Karner et al., 2010).
Enzymatic Activity and Drug Metabolism
- NUDT15 Enzyme and Thiopurine Metabolism: NUDT15, an enzyme in the thiopurine metabolism pathway, catalyzes the dephosphorylation of 6-TGTP. Genetic variation in NUDT15 contributes to thiopurine toxicity, especially in certain populations, and is now a significant biomarker for toxicity (Moyer, 2021).
Binding and Interaction with Cellular Proteins
- Binding Properties with Cellular Proteins: A comprehensive study characterizing SGTP-binding proteins revealed that SGTP mainly targets GTPases. This interaction could influence cell cycle progression and other biological processes, suggesting broader implications of 6-TGTP in cellular mechanisms (Xiao et al., 2014).
Potential Therapeutic Applications
- Enhancing Therapeutic Efficacy: Research into 6-thioguanosine monophosphate prodrugs, which are converted into active 6-TGTPs in cells, showed potential in overcoming resistance to thiopurines, offering new strategies for thiopurine therapy in conditions like leukemia and breast cancer (Moreno et al., 2022).
Propriétés
Formule moléculaire |
C10H16N5O13P3S |
|---|---|
Poids moléculaire |
539.25 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
QENYANNAQSWPLM-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
Synonymes |
2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate 6-mercapto-GTP 6-thioguanosine 5'-triphosphate 9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate S6-GTP thioGTP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)


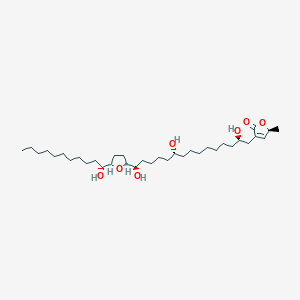
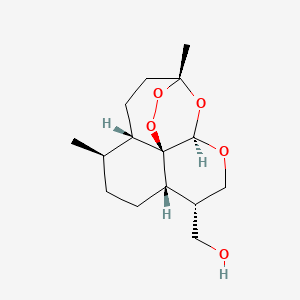

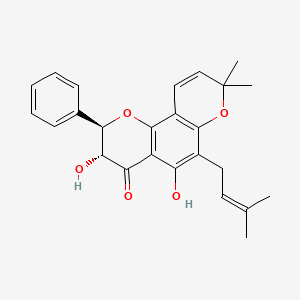

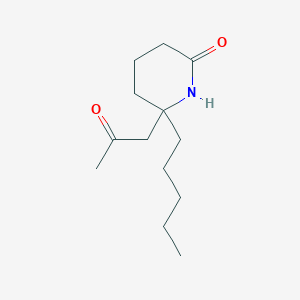

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
